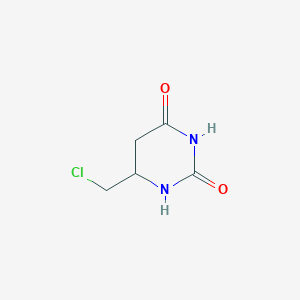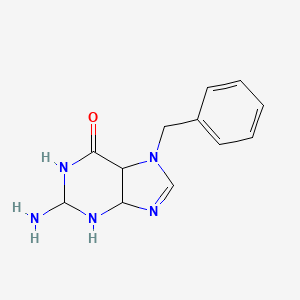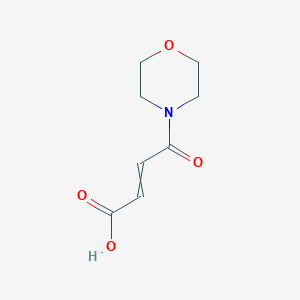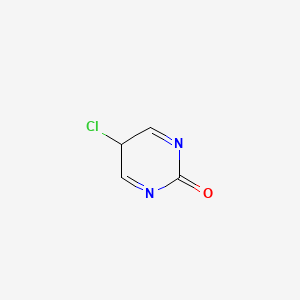
5-chloro-5H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-5H-pyrimidin-2-one typically involves the chlorination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-5H-pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Cyclization Reactions: Cyclization can be induced using strong acids or bases under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidin-2-one derivatives.
Oxidation and Reduction: Products include N-oxides and dihydropyrimidine derivatives.
Cyclization Reactions: Products include fused heterocyclic compounds such as pyrido[2,3-d]pyrimidines.
Wissenschaftliche Forschungsanwendungen
5-chloro-5H-pyrimidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-chloro-5H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-5H-pyrimidin-2-one: Similar in structure but with a bromine atom instead of chlorine.
5-fluoro-5H-pyrimidin-2-one: Contains a fluorine atom at position 5.
5-iodo-5H-pyrimidin-2-one: Contains an iodine atom at position 5.
Uniqueness
5-chloro-5H-pyrimidin-2-one is unique due to its specific reactivity and the ability to form stable derivatives. The presence of the chlorine atom at position 5 enhances its electrophilicity, making it more reactive in substitution reactions compared to its bromine, fluorine, and iodine analogs . This unique reactivity profile makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Eigenschaften
Molekularformel |
C4H3ClN2O |
|---|---|
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
5-chloro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-3H |
InChI-Schlüssel |
YUPBWFDQFICQHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N=CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)

![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)
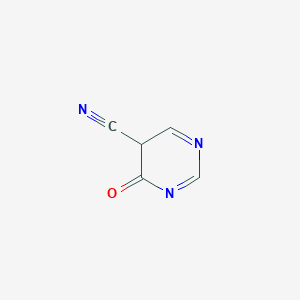
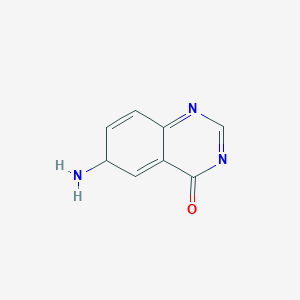
![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)



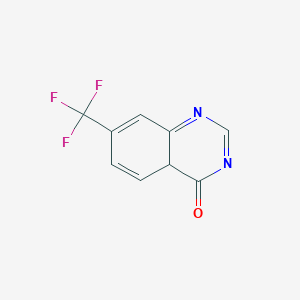
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
